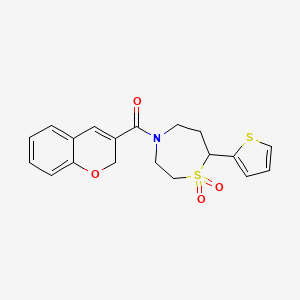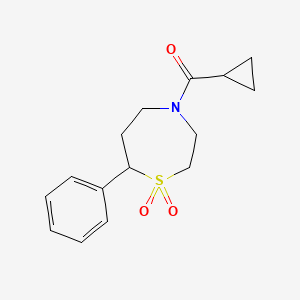![molecular formula C17H15FN2OS2 B6424716 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea CAS No. 2034333-98-5](/img/structure/B6424716.png)
1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea” is an organic molecule that contains several functional groups . It has a urea group (-NH-CO-NH-), which is a common functional group in organic chemistry. The molecule also contains a fluorophenyl group and two thiophenyl groups, which are aromatic rings containing five atoms, one of which is a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea backbone, with the fluorophenyl and thiophenyl groups providing additional complexity. The presence of these aromatic systems would likely result in a planar molecule, due to the sp2 hybridization of the carbon atoms in the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the aromatic rings in this compound could potentially result in significant pi-pi stacking interactions, which could affect its solubility and melting point .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c18-14-5-3-12(4-6-14)10-19-17(21)20-16(13-7-9-22-11-13)15-2-1-8-23-15/h1-9,11,16H,10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBHWCRUEJBPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6424635.png)
![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)
![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)
![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)

![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)

